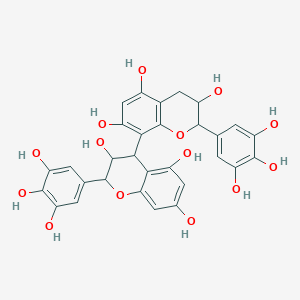![molecular formula C7H7Cl2N3S2 B1366281 [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B1366281.png)
[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea is a chemical compound with a molecular formula of C7H7Cl2N3S2 This compound is known for its unique structure, which includes a thienyl group and a hydrazinecarbothioamide moiety
Méthodes De Préparation
The synthesis of [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Applications De Recherche Scientifique
[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the thienyl group, leading to variations in its chemical and biological properties.
Thiazole derivatives: These compounds also contain a thienyl group and have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H7Cl2N3S2 |
|---|---|
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13) |
Clé InChI |
ZXSKCEDEXJKYMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1366212.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B1366214.png)






![7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1366233.png)

